molecular formula C7H5ClN2O2 B11757985 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

Cat. No.: B11757985
M. Wt: 184.58 g/mol
InChI Key: WNVRJDHSHQTUOW-UHFFFAOYSA-N
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Description

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . This method allows for the formation of the pyrrolo[2,3-b]pyridine core with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

InChI

InChI=1S/C7H5ClN2O2/c8-5-2-4(11)3-1-6(12)10-7(3)9-5/h2H,1H2,(H2,9,10,11,12)

InChI Key

WNVRJDHSHQTUOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)NC(=CC2=O)Cl

Origin of Product

United States

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